Citraconic acid
Overview
Description
Citraconic acid is an organic compound with the formula CH₃C₂H(CO₂H)₂. It is a white solid and is one of the pyrocitric acids formed upon the heating of citric acid. The compound is characterized by its cis-alkene configuration, distinguishing it from its trans-isomer, mesaconic acid .
Mechanism of Action
Citraconic acid is an organic compound with the formula CH3C2H(CO2H)2 . It is one of the isomeric dicarboxylic acids produced by the distillation of citric acid, or as metabolites by microorganisms .
Target of Action
The primary target of this compound is the Fumarate reductase flavoprotein subunit . This protein plays a crucial role in the citric acid cycle, a key metabolic pathway in cells.
Mode of Action
It is known that this compound interacts with its target protein, potentially influencing its function and the metabolic processes it is involved in .
Biochemical Pathways
This compound is involved in the citric acid cycle, a fundamental biochemical pathway in cells. This pathway is responsible for the oxidation of acetyl-CoA to CO2 and H2O, producing ATP, the cell’s main energy currency .
Pharmacokinetics
Given its small size and solubility in water , it is likely to be readily absorbed and distributed in the body.
Result of Action
Given its involvement in the citric acid cycle, it is likely to influence cellular energy production and other metabolic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy may be affected by pH, temperature, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
Citraconic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with fumarate reductase flavoprotein subunit in the microorganism Shewanella frigidimarina . This interaction is crucial for the metabolic processes of the microorganism. This compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its protective effects on cells . These properties are mediated through the activation of the NRF2 pathway, which controls anti-oxidative and anti-inflammatory processes .
Cellular Effects
This compound has been shown to have several effects on various types of cells and cellular processes. It protects cells through its antioxidant and anti-inflammatory properties and inhibits the release of flu viruses from human cells . This compound activates the NRF2 signaling pathway, which reduces proinflammatory cytokines and chemokines, thereby protecting cells from harmful influences . Additionally, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound activates the NRF2 pathway, which leads to the expression of genes involved in antioxidant and anti-inflammatory responses . This activation results in the inhibition of signaling cascades of type 1 interferons, reducing the production of proinflammatory cytokines and chemokines . This compound also inhibits the replication of flu viruses by suppressing the release of virus particles from infected cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and ability to form anhydrides, which can influence its long-term effects on cellular function . Studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods, contributing to its protective effects on cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects through its antioxidant and anti-inflammatory properties . At higher doses, this compound may exhibit toxic or adverse effects, although specific studies on its toxicity in animal models are limited . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle. It is produced by the distillation of citric acid and can be converted to citraconic anhydride through thermal isomerization . This compound interacts with enzymes such as fumarate reductase, which plays a role in its metabolic processes . These interactions can influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with membrane transporter proteins that facilitate its import and export across cellular membranes . These transporters are crucial for the efficient distribution of this compound within cells, ensuring its availability for biochemical reactions and metabolic processes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its activity and function, as it interacts with different biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Citraconic acid can be synthesized through the thermal isomerization of itaconic acid anhydride, which is then hydrolyzed to yield this compound. The itaconic acid anhydride required for this process is obtained by the dry distillation of citric acid .
Industrial Production Methods: Industrial production of this compound can also involve the oxidation of xylene and methylbutanols, although this method is less efficient. The compound exhibits the unusual property of spontaneously forming its anhydride, which remains a liquid at room temperature, unlike maleic anhydride .
Chemical Reactions Analysis
Types of Reactions: Citraconic acid undergoes various chemical reactions, including:
Hydrolysis: The anhydride form of this compound can be hydrolyzed to yield this compound.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Addition Reactions: The double bond in this compound allows for addition reactions with various reagents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines under mild heating conditions.
Addition Reactions: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Hydrolysis: this compound.
Esterification: Citraconic esters.
Amidation: Citraconic amides.
Addition Reactions: Various addition products depending on the reagents used.
Scientific Research Applications
Citraconic acid has several applications in scientific research:
Comparison with Similar Compounds
Mesaconic Acid: The trans-isomer of citraconic acid.
Itaconic Acid: Another pyrocitric acid formed from citric acid.
Fumaric Acid: A related dicarboxylic acid with a trans-alkene configuration.
Uniqueness of this compound: this compound is unique due to its cis-alkene configuration, which imparts different chemical reactivity and properties compared to its trans-isomer, mesaconic acid. Its ability to spontaneously form an anhydride that remains liquid at room temperature is also a distinctive feature .
Properties
IUPAC Name |
(Z)-2-methylbut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGQIOMVPPMNR-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28259-97-4 | |
Record name | 2-Butenedioic acid, 2-methyl-, (2Z)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28259-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601019903 | |
Record name | Citraconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citraconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
783.0 mg/mL | |
Record name | Citraconic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citraconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-23-7, 7407-59-2 | |
Record name | Citraconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citraconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-butenedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007407592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citraconic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citraconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citraconic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methyl-2-butenedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRACONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RQ6CXO9KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Citraconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 94 °C | |
Record name | Citraconic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citraconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Citraconic Acid?
A: this compound, also known as (Z)-2-Methylbut-2-enedioic acid, is an organic compound with the formula CH3C(COOH)=CHCOOH. It is a white crystalline solid that is soluble in water. []
Q2: How does this compound interact with biological systems?
A: While the provided research doesn't delve into specific biological targets of this compound, one study investigated its potential to influence protein glycation. Results showed that this compound, unlike Oxalic Acid, did not exhibit enhanced enzyme activity in systems containing sugars, suggesting a lack of significant interaction with the glycation process under those specific conditions. []
Q3: Can this compound act as a chemoreceptor antagonist?
A: Yes, research has shown that this compound, along with Methylsuccinic Acid, can act as antagonists to the CtpM chemoreceptor. Although these acids can bind to CtpM, they do not elicit a chemotactic response. Instead, they compete with agonists like Malic Acid, Bromosuccinic Acid, and Citramalic Acid, thereby reducing the chemotactic response towards Malate. []
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C5H6O4, and its molecular weight is 130.09 g/mol. []
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A: this compound and its derivatives are often characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), and mass spectrometry (MS). These techniques help determine the structure, purity, and composition of the compound and its derivatives. [, ]
Q6: What are the applications of this compound in material science?
A6: this compound is used in various material science applications:
- Hydrogels: It serves as a monomer in the synthesis of pH-responsive hydrogels. These hydrogels exhibit controllable swelling properties based on the pH of the surrounding environment, making them suitable for applications like drug delivery and wound dressings. [, , , , ]
- Polymer Modification: this compound is employed to modify polymers like ethylene-propylene-diene terpolymer (EPDM) through melt grafting. This process enhances the material's mechanical properties, such as tensile strength and compression set resistance. [, , ]
Q7: How does the presence of a methyl group in this compound affect its properties compared to similar compounds?
A: The methyl group in this compound influences its stereoregularity and hydrogen bonding capabilities compared to compounds like Acrylic/Maleic Acid copolymers. This difference impacts its performance in specific applications, such as in self-cured dental glass ionomer cement, where the hindered hydrogen bonding contributes to delayed gel formation. []
Q8: What is the role of this compound in the production of Itaconic Acid?
A: this compound serves as an intermediate in the production of Itaconic Acid from Succinic Acid. The process involves isomerization of this compound to Itaconic Acid at elevated temperatures. This step is crucial in achieving high overall yields by enabling the recycling of unreacted species and byproducts. []
Q9: Can this compound be used to synthesize other valuable compounds?
A9: Yes, this compound is a versatile building block for synthesizing various compounds. For example:
- Thiopyrano[2,3-d][1,3]thiazole Derivatives: It is used in tandem acylation-hetero-Diels–Alder reactions to synthesize novel thiopyrano[2,3-d][1,3]thiazole derivatives, potentially valuable in medicinal chemistry. []
- Bicyclic Pyrrolidines: Citraconic anhydride reacts with aryl aldimines of α-amino acid methyl esters to yield bicyclic pyrrolidines in a regiospecific manner, showcasing its utility in heterocyclic chemistry. []
Q10: Have computational methods been used to study this compound?
A: Yes, computational chemistry tools have been employed to study this compound. One study used density functional theory (DFT) to investigate the adsorption of this compound and other carboxyl-containing monomers on the surface of calcium silicate (C3S). The findings revealed that this compound exhibits strong adsorption energy on C3S, offering insights into its potential role in cement hydration. []
Q11: Are there any studies on the protonation of this compound using computational methods?
A: Yes, a study investigated the protonation of this compound in Perchloric Acid media using UV spectroscopy and computational methods like AM1 and PM3 semiempirical calculations. The study confirmed the protonation process and explored potential protonation sites within the molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.